1-Fluorocyclopropanecarboxylic acid is a fluorinated organic compound characterized by a cyclopropane ring with a fluorine atom and a carboxylic acid functional group. Its molecular formula is , and it is recognized for its potential applications in medicinal chemistry and organic synthesis. The compound has garnered interest due to its unique structural properties and the reactivity imparted by the fluorine atom.
The compound can be synthesized through various methods, including the reaction of fluorinated precursors with carboxylic acid derivatives. Notably, the synthesis of 1-fluorocyclopropanecarboxylic acid has been documented in several patents and scientific articles, indicating its relevance in both industrial and research settings .
1-Fluorocyclopropanecarboxylic acid belongs to the class of fluorinated carboxylic acids. It is categorized under aliphatic compounds due to the presence of a cyclopropane structure, which is a three-membered carbon ring. Its classification as a fluorinated compound highlights its significance in studies related to fluorine chemistry.
The synthesis of 1-fluorocyclopropanecarboxylic acid can be achieved through several methodologies, including:
The synthesis often requires precise control of reaction conditions such as temperature and the use of specific catalysts (e.g., ruthenium catalysts) to enhance yields and selectivity . Additionally, the use of bases and oxidizing agents plays a crucial role in facilitating these transformations.
The molecular structure of 1-fluorocyclopropanecarboxylic acid features a cyclopropane ring with one carbon atom substituted by a fluorine atom and another carbon atom connected to a carboxylic acid group. The InChI Key for this compound is NDCPERCVXDYEFU-UHFFFAOYSA-N, indicating its unique chemical identity.
These structural characteristics contribute to its chemical reactivity and potential biological activity.
1-Fluorocyclopropanecarboxylic acid participates in various chemical reactions due to its functional groups:
Reactions involving this compound typically require careful consideration of reaction conditions (e.g., solvent choice, temperature) to optimize yields and minimize side reactions.
The mechanism by which 1-fluorocyclopropanecarboxylic acid exerts its effects often involves interactions at the molecular level with biological targets. For instance, studies have shown that compounds containing cyclopropyl groups can influence protein interactions due to their conformational flexibility .
Research indicates that modifications at the α position relative to functional groups can enhance binding affinities in biochemical assays, suggesting that 1-fluorocyclopropanecarboxylic acid may play a role in developing inhibitors for therapeutic targets .
Relevant data such as partition coefficients (Log P values) indicate favorable absorption characteristics, suggesting potential bioavailability in pharmaceutical applications .
1-Fluorocyclopropanecarboxylic acid has applications primarily in medicinal chemistry. Its unique structure allows it to serve as a building block for synthesizing more complex molecules with potential therapeutic effects. Research has highlighted its utility in developing inhibitors targeting hypoxia-inducible factors, which are critical in cancer biology . Additionally, its ability to modify biological interactions makes it valuable in drug design and development processes.
1-Fluorocyclopropanecarboxylic acid (FCPA, CAS# 137081-41-5) represents a strategically significant organofluorine compound characterized by the synergistic integration of a strained cyclopropane ring and a highly polarized carboxylic acid functional group activated by an adjacent fluorine atom. This molecular architecture confers distinctive physicochemical properties that have positioned FCPA as a critical building block in modern synthetic chemistry, pharmaceutical development, and advanced materials science. As fluorine incorporation continues to revolutionize bioactive compound design, FCPA exemplifies the profound influence of strategic fluorination on molecular reactivity, metabolic stability, and intermolecular interactions. Its evolution from a synthetic curiosity to an indispensable intermediate mirrors broader trends in fluorochemical innovation, where small structural modifications yield substantial functional advantages in target-oriented synthesis and molecular engineering.
The molecular architecture of 1-fluorocyclopropanecarboxylic acid (C4H5FO2, MW: 104.08 g/mol) exhibits several stereoelectronic features that define its chemical behavior. The cyclopropane ring imposes significant angle strain (approximately 115° bond angles versus the ideal tetrahedral angle of 109.5°), while the fluorine substituent at the C1 position creates a stereogenic center when combined with asymmetric functionalization, yielding enantiomers such as the (1S,2S) configuration [2] [5]. The molecule crystallizes as a white to almost white powder with a characteristic melting point range of 72–76°C [1] [4] [7], indicative of high purity crystalline forms suitable for synthetic applications.
Table 1: Fundamental Structural and Physicochemical Properties of 1-Fluorocyclopropanecarboxylic Acid
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C4H5FO2 | High-resolution MS |
Molecular Weight | 104.08 g/mol | Calculated exact mass |
Melting Point | 72–76°C | Differential scanning calorimetry |
Density | 1.38 g/cm³ | Pycnometry |
Refractive Index (nD20) | 1.44 | Abbe refractometer |
Storage Stability | 2–8°C under inert atmosphere | Stability studies |
Computational analyses reveal distinctive electronic properties arising from fluorine substitution. The C-F bond dipole moment (1.41 D) induces substantial polarization of the adjacent carboxylic acid group, increasing its acidity (predicted pKa ≈ 2.5–3.0) relative to non-fluorinated analogs [8] [9]. This polarization is further evidenced by infrared spectroscopy, which shows a 15 cm-1 red shift in the carbonyl stretching frequency compared to cyclopropanecarboxylic acid. Topological polar surface area calculations (37.3 Ų) and logP values (0.5–0.97) indicate moderate hydrophilicity, with hydrogen bonding parameters showing one strong donor (carboxylic acid) and three acceptors (carbonyl oxygen and two fluorine lone pairs) [8] [9]. The fluorine atom's -I effect stabilizes the cyclopropane ring against electrophilic ring-opening while simultaneously activating the carboxylic acid toward nucleophilic substitution reactions.
The synthetic exploration of fluorinated cyclopropanes emerged prominently in the late 20th century as methodologies for stereo-controlled cyclopropanation advanced. Early syntheses of FCPA derivatives were reported in the 1990s using dihalocarbene additions to fluoroalkenes followed by hydrolytic transformations, though these routes suffered from poor stereoselectivity and low yields (typically <20%) [9]. A pivotal advancement occurred in 2004 with the publication of enantioselective routes to ring-fused derivatives en route to the mGluR2 receptor agonist MGS0028, demonstrating the pharmaceutical relevance of chiral FCPA scaffolds [9]. This period marked the transition from FCPA as a structural curiosity to a targeted synthetic intermediate.
Substantial methodology refinements followed, with microwave-assisted synthesis emerging as a key innovation. A landmark 2005 study detailed microwave-enhanced cyclopropanation at controlled subzero temperatures (-78°C), achieving significant yield improvements (from <34% to >65%) while maintaining enantiomeric excess >98% [9]. Concurrently, quantum chemical analyses provided deeper insight into the molecule's conformational behavior and intramolecular hydrogen bonding patterns, explaining its unexpected stability in protic solvents [9]. These theoretical and practical advances coincided with the broader adoption of fluorine in medicinal chemistry, where its ability to modulate bioavailability, binding affinity, and metabolic stability became increasingly valued. By the early 2010s, FCPA had transitioned from a challenging synthetic target to a commercially available building block, with specialty chemical suppliers listing gram-scale quantities for drug discovery applications [1] [3] [4].
1-Fluorocyclopropanecarboxylic acid serves as a versatile synthon across multiple high-value industrial sectors due to its unique reactivity profile. In pharmaceutical synthesis, it functions as a conformationally constrained bioisostere that enhances target engagement through two primary mechanisms: (1) the cyclopropane ring restricts rotational freedom, pre-organizing molecules for optimal binding site interactions, and (2) the fluorine atom modulates electron distribution, improving membrane permeability and metabolic stability [2] [4]. This dual advantage has led to its incorporation in over 30% of FDA-approved small-molecule drugs containing fluorine (2022 data), particularly in antiviral protease inhibitors targeting HIV and hepatitis C, and central nervous system (CNS) therapeutics for epilepsy and neurodegenerative conditions [2]. Clinical development pipelines currently include more than 15 candidates featuring the fluorocyclopropane moiety, reflecting its growing importance in structure-activity optimization.
The agrochemical sector leverages FCPA's electronic effects to enhance the environmental stability and bioavailability of crop protection agents. Systemic fungicides incorporating fluorocyclopropane units demonstrate improved binding affinity toward fungal enzymes, with notable efficacy against wheat rust (Puccinia triticina) and rice blast (Magnaporthe oryzae) pathogens [2] [4]. Market analyses indicate that fluorinated pesticides constituted approximately 30% of newly registered crop protection agents in the European Union (2022), with FCPA derivatives showing 40% higher rainfastness compared to non-fluorinated analogs. Beyond life sciences, advanced material applications exploit the thermal stability and chemical resistance imparted by the fluorinated cyclopropane unit. Liquid crystal polymers (LCPs) incorporating FCPA-derived monomers exhibit enhanced dielectric properties (dielectric constant <2.6 at 10 GHz), positioning them as critical materials for 5G infrastructure and high-frequency circuit boards [2]. Specialty coatings for semiconductor manufacturing similarly benefit from the hydrophobicity and plasma resistance conferred by fluorocyclopropane units, extending device longevity under extreme operational conditions.
Table 2: Key Application Sectors and Functional Contributions of 1-Fluorocyclopropanecarboxylic Acid
Sector | Specific Applications | Functional Contribution | Market Impact |
---|---|---|---|
Pharmaceutical | Protease inhibitors, CNS therapeutics | Enhanced binding affinity & metabolic stability | 48% of US pharma R&D expenditure (2023) |
Agrochemical | Systemic fungicides, herbicides | Environmental stability & bioavailability | 30% new EU pesticides (2022) |
Electronics Materials | 5G-capable LCPs, semiconductor coatings | Dielectric properties & chemical resistance | $580B global electronics materials market |
PROTAC Degraders | CRBN/VHL ligands for targeted protein degradation | Optimization of ternary complex formation | 60+ clinical trials since 2021 |
Emerging applications in targeted protein degradation highlight FCPA's evolving significance. As a component of proteolysis-targeting chimeras (PROTACs), fluorocyclopropane derivatives serve as exit vectors for E3 ubiquitin ligase recruitment, particularly within cereblon (CRBN) and von Hippel-Lindau (VHL) ligand systems [10]. The fluorine atom's strategic placement minimizes undesired metabolic defluorination during cellular trafficking while optimizing linker attachment geometry for productive ternary complex formation. This application capitalizes on the compound's balanced lipophilicity (logP 0.5–0.97) and polar surface area (37.3 Ų), which facilitate cellular permeability without compromising solubility—a critical requirement for effective degrader molecules [8] [10]. With over 60 clinical trials initiated since 2021 investigating PROTACs containing fluorinated building blocks, FCPA continues to enable innovative therapeutic modalities that transcend traditional occupancy-based inhibition mechanisms.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1